molecular formula C14H13NO B1330263 1,2-Diphenyl-1-ethanone oxime CAS No. 952-06-7

1,2-Diphenyl-1-ethanone oxime

Cat. No.: B1330263
CAS No.: 952-06-7
M. Wt: 211.26 g/mol
InChI Key: PWCUVRROUAKTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diphenyl-1-ethanone oxime is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complex Formation with Metal Ions

1,2-Diphenyl-1-ethanone oxime has been utilized in synthesizing complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes have potential applications in medicine, industry, and biochemistry. The ligand's ability to bind with different metals can be leveraged in developing metal-based drugs, sensors, or catalysts (Numan, Issa, & Khalid, 2008).

Heterocyclic Synthesis

This compound is a precursor in the synthesis of various heterocyclic systems. These heterocycles are of significant interest due to their widespread applications in pharmaceuticals, agrochemicals, and material sciences (Singh & Singh, 2004).

Extraction of Metals

This compound has also been explored for the extraction of metals like copper from acidic solutions. Such research is valuable for refining processes and environmental remediation techniques (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Structural Analysis and Bonding Networks

This compound forms intermolecular hydrogen bonding networks, which are crucial in understanding molecular interactions and designing new molecules with desired properties. Structural studies of its derivatives reveal insights into hydrogen bonding and molecular dynamics (Alcalde et al., 2008).

Template Synthesis and Biological Activities

In template synthesis, this compound derivatives have been used to create macrocyclic complexes with potential antimicrobial, nematicidal, and pesticidal activities. These findings are significant for developing new bioactive compounds (Masih, Fahmi, & Rajkumar, 2013).

Exploration in Anticancer Research

Recent studies have focused on the derivatives of this compound for potential anticancer properties. Such research is crucial for discovering new therapeutic agents for cancer treatment (Kosmalski et al., 2022).

Safety and Hazards

According to the classification provided by companies to ECHA in REACH registrations, this substance is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

N-(1,2-diphenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUVRROUAKTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-06-7
Record name Ethanone, 1,2-diphenyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-diphenylethanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of deoxybenzoin (407.4 g, 2.076 mol) in 2 L of absolute ethanol and 600 mL of water was treated with hydroxylamine hydrochloride (288 g, 4.15 mol) and sodium acetate trihydrate (564 g, 4.15 mol). The solution was then warmed to reflux for 2 hours. The reaction mixture was then diluted with 1000 mL of 30% aqueous ethanol and allowed to cool to room temperature whereupon crystals of pure oxime formed which were isolated by filtration and air dried to afford 415.4 g, 95%, mp 94°-96° C. of pure deoxybenzoin oxime.
Quantity
407.4 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 1,2-diphenylethanone (19.6 g, 100 mmol) and hydroxyl ammonium chloride (13.9 g, 200 mmol) in absolute ethanol (200 ml) was heated at reflux for 4 h. The solvent was evaporated in vacuo and the residue extracted with dichloromethane (2×100 ml). The combined organic phases were washed with water (2×50 ml) and brine (10 ml) and dried (MgSO4). The solvent was evaporated in vacuo and the residue left for crystallisation. The crystallised product was suspended in n-heptane/diethylether 20/1 and the precipitate collected to give 5.1 g of 1,2-diphenylethanone oxime.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diphenyl-1-ethanone oxime
Reactant of Route 2
1,2-Diphenyl-1-ethanone oxime
Reactant of Route 3
1,2-Diphenyl-1-ethanone oxime
Reactant of Route 4
1,2-Diphenyl-1-ethanone oxime
Customer
Q & A

Q1: What is the key structural transformation observed in the mass spectrometry studies of benzyl phenyl ketoxime?

A: Mass spectrometry studies utilizing isotopic labeling revealed that benzyl phenyl ketoxime undergoes a rearrangement under electron impact conditions to form a 2,3-diphenyl-2H-azirine radical ion intermediate. This rearrangement is crucial for the formation of the fragment ion with m/e 165 observed in the mass spectra of both benzyl phenyl ketoxime and 2,3-diphenyl-2H-azirine. []

Q2: How can benzyl phenyl ketoxime be utilized in the synthesis of heterocyclic compounds?

A: Benzyl phenyl ketoxime reacts with sodium hydride in propan-2-ol to generate a 1,5-dianion. This dianion can undergo cyclization reactions with various dielectrophiles, leading to the formation of a range of heterocyclic compounds. Examples include dioxazines, dioxazepines, dioxazocine, dioxazonine, and dioxazaphosphines. [, ]

Q3: Can you elaborate on the role of benzyl phenyl ketoxime in synthesizing 2,3-diphenyl-1-vinylpyrrole?

A: Research indicates that benzyl phenyl ketoxime reacts with acetylene in a KOH-DMSO system to produce 2,3-diphenyl-1-vinylpyrrole. Notably, this reaction also yields 2,3,6-triphenylpyridine as a byproduct. The presence of 2,4,5-triphenylimidazole as an indicator suggests the intermediate formation of 2,3-diphenyl-2H-azirine during this synthesis. [, , ]

Q4: What are the potential applications of 4,4'-dimethoxy-deoxybenzoin (O-methyloxime), a derivative of benzyl phenyl ketoxime?

A: 4,4'-Dimethoxy-deoxybenzoin (O-methyloxime) serves as a valuable intermediate in the synthesis of optically active 1,2-bis(4-methoxyphenyl)ethylamine (BMPE). This compound exhibits anticonvulsive activity. Furthermore, optically active BMPE demonstrates excellent properties as an optical resolution agent for carboxylic acids. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.